molecular formula C7H12N4S B13262317 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole

4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B13262317
M. Wt: 184.26 g/mol
InChI Key: YPMXFMMXGGCDDI-UHFFFAOYSA-N
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Description

4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidin-3-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidin-3-ylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation to introduce the methyl group. The pyrrolidin-3-ylsulfanyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and thiol derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-1,2,4-triazole. These compounds share structural similarities but differ in their substituents and functional groups.

Uniqueness

4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of both a methyl group and a pyrrolidin-3-ylsulfanyl group on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

4-methyl-3-pyrrolidin-3-ylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4S/c1-11-5-9-10-7(11)12-6-2-3-8-4-6/h5-6,8H,2-4H2,1H3

InChI Key

YPMXFMMXGGCDDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CCNC2

Origin of Product

United States

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